6-(4-Fluorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Substitution Reactions: Introduction of the 4-fluorophenyl and 4-methylphenylmethyl groups can be carried out through nucleophilic substitution reactions using suitable halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[2,1-b][1,3]thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole
- 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole
- 6-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole
Uniqueness
The uniqueness of 6-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved biological activity and pharmacokinetic profiles compared to its analogs.
Properties
Molecular Formula |
C19H15FN2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C19H15FN2S/c1-13-2-4-14(5-3-13)10-17-11-22-12-18(21-19(22)23-17)15-6-8-16(20)9-7-15/h2-9,11-12H,10H2,1H3 |
InChI Key |
GTYTYTWRUVYJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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